7-(chloromethyl)-3-methyl-1-benzothiophene
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Overview
Description
7-(chloromethyl)-3-methyl-1-benzothiophene: is an organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. The presence of a chloromethyl group at the 7th position and a methyl group at the 3rd position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-methyl-1-benzothiophene as the core structure.
Chloromethylation: The introduction of the chloromethyl group can be achieved through a chloromethylation reaction. This involves the reaction of 3-methyl-1-benzothiophene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete chloromethylation. The mixture is then cooled, and the product is extracted using an organic solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the process is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
Oxidation Reactions: The methyl group at the 3rd position can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Major Products:
Substitution: Formation of 7-(substituted methyl)-3-methyl-1-benzothiophene derivatives.
Oxidation: Formation of 3-carboxy-7-(chloromethyl)-1-benzothiophene.
Reduction: Formation of 7-(hydroxymethyl)-3-methyl-1-benzothiophene.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Ligand Design: Employed in the design of ligands for coordination chemistry due to its ability to form stable complexes with metals.
Biology and Medicine:
Antimicrobial Agents: Research has shown potential antimicrobial properties, making it a candidate for the development of new antibiotics.
Cancer Research: Studies indicate that derivatives of benzothiophenes may exhibit anticancer activity by inhibiting specific enzymes involved in cell proliferation.
Industry:
Polymer Chemistry: Utilized in the production of specialty polymers with unique electronic properties, useful in the manufacture of organic semiconductors and conductive materials.
Dye and Pigment Production: Serves as a precursor in the synthesis of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism by which 7-(chloromethyl)-3-methyl-1-benzothiophene exerts its effects depends on the specific application:
Antimicrobial Action: The chloromethyl group can react with nucleophilic sites in microbial enzymes, leading to enzyme inhibition and microbial cell death.
Anticancer Activity: The compound may inhibit key enzymes involved in DNA replication and repair, thereby preventing cancer cell proliferation.
Comparison with Similar Compounds
3-methyl-1-benzothiophene: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
7-(bromomethyl)-3-methyl-1-benzothiophene: Similar reactivity but the bromomethyl group is generally more reactive than the chloromethyl group.
7-(hydroxymethyl)-3-methyl-1-benzothiophene: More polar due to the hydroxyl group, affecting its solubility and reactivity.
Uniqueness:
Reactivity: The presence of the chloromethyl group at the 7th position significantly enhances the compound’s reactivity towards nucleophiles, making it a versatile intermediate in organic synthesis.
Applications: Its unique structure allows for diverse applications in various fields, from pharmaceuticals to materials science.
Properties
CAS No. |
1824465-19-1 |
---|---|
Molecular Formula |
C10H9ClS |
Molecular Weight |
196.7 |
Purity |
95 |
Origin of Product |
United States |
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